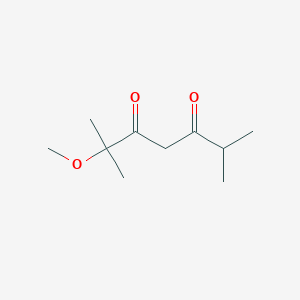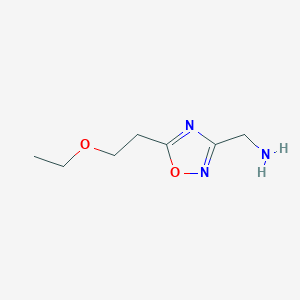
(R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a difluorocyclohexyl group
Preparation Methods
The synthesis of (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and fluorinating agents.
Fluorination: The cyclohexanone is subjected to fluorination to introduce the difluoro groups. This step often employs reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The fluorinated cyclohexanone is then converted to the corresponding amine through reductive amination using reagents like sodium cyanoborohydride.
Coupling: The final step involves coupling the amine with a protected amino acid derivative, followed by deprotection to yield the target compound.
Chemical Reactions Analysis
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential building block for designing novel pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is used in studies to understand the role of fluorinated amino acids in protein structure and function.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to neurotransmission, metabolic regulation, and cellular signaling
Comparison with Similar Compounds
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid can be compared with other similar compounds:
(2R)-2-amino-3-(4,4-dichlorocyclohexyl)propanoic acid: This compound has chlorine atoms instead of fluorine, resulting in different reactivity and biological activity.
(2R)-2-amino-3-(4,4-dibromocyclohexyl)propanoic acid:
(2R)-2-amino-3-(4,4-difluorocyclopentyl)propanoic acid: The cyclopentyl ring changes the steric and electronic environment, affecting the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C9H15F2NO2 |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H15F2NO2/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6-7H,1-5,12H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
LXHJNUVCXGOEQF-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC(CCC1C[C@H](C(=O)O)N)(F)F |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)









